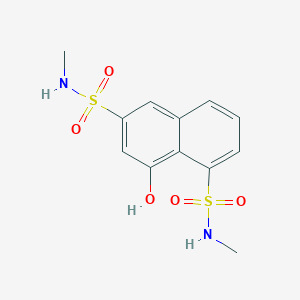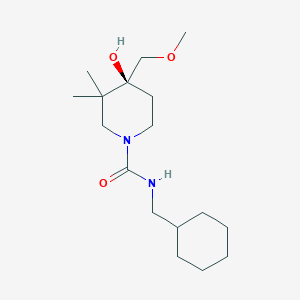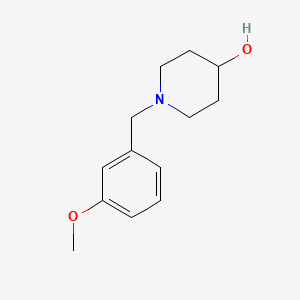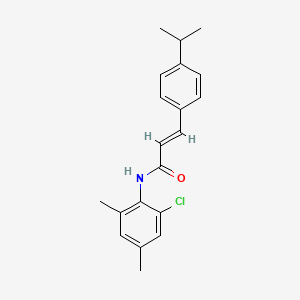![molecular formula C20H22N2O3 B5635014 5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)
5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those structurally related to 5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol, typically involves multi-step reactions that may include cyclization of azoalkenes with alcohols, thiols, and phenols or reactions of conjugated azoalkenes to form the desired pyrazolone derivatives. An example is the synthesis of 1-substituted 4-alkoxy-, 4-alkylthio-, and 4-aryloxy-1H-pyrazol-5(2H)-ones from the reaction of conjugated azoalkenes with alcohols, thiols, and phenols, demonstrating the versatility of synthesis approaches for compounds within this class (Attanasi et al., 1997).
Molecular Structure Analysis
Molecular structure and spectroscopic data are crucial for understanding the chemical behavior of compounds. Studies involving DFT (Density Functional Theory) calculations, such as those on similar molecules, reveal detailed insights into the geometry, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore the intramolecular charge transfer and molecular electrostatic potential, providing a comprehensive understanding of the compound's molecular structure (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to a variety of products depending on the reactants and conditions used. The synthesis of azoic compounds from pyrazolyl-diazonium chloride and phenolic derivatives is one example, demonstrating the reactive versatility of the pyrazole moiety and its potential for producing a wide range of chemical entities (Bercean et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the application and handling of chemical compounds. X-ray crystallography provides a direct method for determining the three-dimensional structure of a molecule, which is essential for understanding its physical behavior and interactions with other molecules. Studies on similar compounds have detailed their crystalline structures, including intermolecular interactions and stability, which are critical for predicting solubility and reactivity (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Spectroscopic methods like NMR and IR spectroscopy, combined with theoretical calculations, offer insights into the electronic structure, functional groups, and potential sites of reactivity. These analyses are crucial for understanding the compound's behavior in chemical reactions and its interaction with biological systems (S. A. Halim & M. Ibrahim, 2022).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could potentially involve further studies of its synthesis, its reactivity, and its potential uses. For example, this compound could potentially be studied as a precursor to other compounds, or it could be investigated for potential applications in fields such as medicine or materials science .
特性
IUPAC Name |
5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-5-14-6-8-15(9-7-14)25-20-13(2)21-22-19(20)17-11-10-16(24-3)12-18(17)23/h6-12,23H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDSWMBPZLGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)
![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634982.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)
